molecular formula C9H5BrINO2 B12832917 4-bromo-2-iodo-1H-indole-7-carboxylic acid

4-bromo-2-iodo-1H-indole-7-carboxylic acid

Cat. No.: B12832917
M. Wt: 365.95 g/mol
InChI Key: YQNWXDNNYSPFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a halogen-substituted indole derivative with a molecular formula of C₉H₅BrINO₂ (inferred from related compounds). The bromine and iodine atoms at positions 4 and 2, respectively, confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its carboxylic acid group at position 7 enhances solubility and facilitates conjugation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antiviral Activity

Research indicates that indole derivatives, including those similar to 4-bromo-2-iodo-1H-indole-7-carboxylic acid, have shown promising antiviral properties. For example, derivatives with carboxylic acid groups have been identified as effective inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The binding conformation analysis suggests that the indole core interacts significantly with the active site of integrase, enhancing its inhibitory effects .

Anticancer Properties

Indole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that modifications at the C-2 position of indole can lead to compounds that inhibit tubulin polymerization and exhibit potent cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 1.0 nM in MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like paclitaxel . The structural features of this compound may enhance its efficacy in targeting cancer pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of indole derivatives is crucial for optimizing their biological activities. The introduction of halogen atoms at specific positions has been shown to significantly improve the potency of these compounds against various biological targets. For example, substituents at the C3 position can enhance interactions with hydrophobic pockets in target proteins, leading to improved inhibitory effects .

Compound Target IC50 (μM)
4-Bromo-2-Iodo-Indole DerivativeHIV Integrase0.13
C2-Carboxylic Acid DerivativeTubulin Polymerization1.0
Halogenated Indole DerivativeCOX Enzymes19.45 (COX-1)

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions and other organic transformations that allow for the introduction of bromine and iodine substituents at specific positions on the indole ring. The ability to modify this compound further into derivatives with enhanced biological properties is a significant advantage in drug discovery .

Case Study: HIV Inhibition

In a recent study, a series of indole carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. Among these, compounds structurally related to this compound exhibited significant activity, with some derivatives achieving IC50 values below 0.15 μM . This highlights the potential of this compound as a lead structure for developing new antiviral agents.

Case Study: Cancer Cell Line Testing

Another investigation focused on the anticancer activity of indole derivatives against a panel of human cancer cell lines revealed that certain modifications led to enhanced cytotoxicity compared to standard treatments. The introduction of bulky substituents at the C3 position was found to increase efficacy significantly .

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-2-iodo-1H-indole-7-carboxylic acid and related indole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
4-Bromo-1H-indole-7-carboxylic acid C₉H₆BrNO₂ Br (C4), COOH (C7) 240.05 Building block for drug synthesis
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid C₁₆H₁₂BrNO₃ Br (C7), COOH (C2), BnO (C4) 346.18 Enhanced lipophilicity due to benzyloxy
4-Bromo-7-chloro-1H-indole-2-carboxylic acid C₉H₅BrClNO₂ Br (C4), Cl (C7), COOH (C2) 274.50 Dual halogenation alters reactivity
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ Br (C7), F (C4), COOH (C2) 274.05 (calc.) Fluorine enhances metabolic stability
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid C₁₀H₅BrF₃NO₂ Br (C5), CF₃ (C7), COOH (C2) 308.06 Strong electron-withdrawing effects

Key Observations :

Halogen Effects: Bromine and iodine in this compound increase molecular weight and polarizability compared to mono-halogenated analogs like 4-bromo-1H-indole-7-carboxylic acid . Fluorine (e.g., in 7-bromo-4-fluoro-1H-indole-2-carboxylic acid) improves metabolic stability but reduces steric bulk compared to iodine .

Positional Isomerism :

  • Carboxylic acid placement (C2 vs. C7) significantly impacts solubility and reactivity. For example, 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid has lower aqueous solubility than C7-carboxylic acid derivatives due to the benzyloxy group .

Biological Activity

4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine and iodine atoms, which are known to influence its reactivity and biological interactions. The indole ring system is a common motif in many biologically active compounds, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance its binding affinity and specificity towards these targets, which may lead to modulation of biochemical pathways involved in disease processes. For example, the presence of these halogens can increase lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. It has shown promising activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high, indicating its potential utility in treating fungal infections .

Case Studies

  • Antiviral Activity : A study on indole derivatives indicated that modifications at specific positions on the indole ring could enhance antiviral activity against HIV-1 integrase, suggesting that similar structural modifications might improve the efficacy of this compound against viral targets .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that the introduction of halogen groups significantly affects biological activity. For instance, compounds with bromine or iodine substitutions were found to have enhanced antimicrobial properties compared to their non-halogenated counterparts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound Halogen Substituent Biological Activity
Indole-3-carboxylic acidNoneModerate antibacterial activity
3-Bromo-1H-indole-7-carboxylic acidBromineEnhanced antibacterial activity
3-Iodo-1H-indole-7-carboxylic acidIodineStronger interaction with targets

The presence of halogen atoms in these compounds correlates with increased biological activities, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-iodo-1H-indole-7-carboxylic acid, and what are the critical considerations for halogen positioning?

Methodological Answer: Synthesis typically begins with indole-7-carboxylic acid derivatives. Key steps include:

  • Protection of the carboxylic acid (e.g., ethyl ester formation) to prevent side reactions during halogenation .
  • Sequential halogenation : Bromination (e.g., using NBS or Br₂ in DMF) at position 4, followed by iodination (e.g., NIS or I₂ with AgOTf) at position 2. Steric and electronic effects dictate regioselectivity; directing groups (e.g., carbonyls) may assist .
  • Deprotection : Hydrolysis under basic conditions (e.g., NaOH/EtOH) regenerates the carboxylic acid.

Critical Considerations :

  • Monitor reaction temperature to avoid over-halogenation.
  • Use TLC or HPLC to track intermediate purity.

Table 1: Example Halogenation Conditions

HalogenReagentSolventTemperatureYield Range
BrNBS, DMFDMF0–25°C60–75%
INIS, AgOTfCH₂Cl₂25–40°C50–65%

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for deshielded aromatic protons near halogens (e.g., H-3 and H-5 adjacent to Br/I). Coupling constants confirm substitution patterns .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm; halogenated carbons show characteristic shifts (Br: ~115–125 ppm; I: ~95–105 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (distinct for Br/I).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

Validation : Compare data with computational predictions (e.g., DFT for NMR) or structurally related compounds .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL be employed to address issues such as disorder or twinning?

Methodological Answer :

  • Challenges :
    • Heavy atoms (Br/I) cause absorption effects, requiring corrected data collection (e.g., multi-scan scaling).
    • Disorder in the carboxylic acid group or halogens due to flexibility.
    • Twinning from non-merohedral crystal packing.
  • SHELXL Solutions :
    • Use TWIN and BASF commands to refine twinned data .
    • Apply SIMU and DELU restraints to manage disorder.
    • Hirshfeld Atom Refinement (HAR) improves H-atom positioning in polar bonds .

Table 2: Example Refinement Statistics

ParameterValue
R1 (all data)0.045
wR20.120
Twin fraction0.32
CCDC Deposition2,250,XXX

Q. How should researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or X-ray bond lengths) for this compound?

Methodological Answer :

  • NMR Discrepancies :
    • Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
    • Use DP4+ analysis to compare experimental vs. computed shifts for stereochemical assignments .
  • X-ray vs. DFT Bond Lengths :
    • Account for crystal packing forces (e.g., hydrogen bonding) shortening bonds.
    • Validate with NIST Chemistry WebBook data for analogous compounds .

Critical Step : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude decomposition .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer :

  • Handling :
    • Use PPE: Nitrile gloves, face shield, and P95 respirator to avoid inhalation .
    • Work under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Storage :
    • Store at –20°C in amber vials with desiccant.
    • Avoid exposure to light, moisture, or strong acids/bases.

Note : Stability data for this compound is scarce; extrapolate from brominated indole analogs .

Q. In mechanistic studies involving this compound, how can isotopic labeling or trapping experiments elucidate reaction pathways?

Methodological Answer :

  • Isotopic Labeling :
    • Synthesize deuterated analogs (e.g., D₂O hydrolysis) to track proton transfer in carboxylate reactions.
    • Use ¹³C-labeled carboxylic acid to monitor decarboxylation via NMR .
  • Trapping Experiments :
    • Add radical scavengers (e.g., TEMPO) to identify radical intermediates in halogenation.
    • Use ESI-MS to detect transient intermediates in Suzuki-Miyaura cross-couplings .

Properties

Molecular Formula

C9H5BrINO2

Molecular Weight

365.95 g/mol

IUPAC Name

4-bromo-2-iodo-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14)

InChI Key

YQNWXDNNYSPFRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.